Iclaprim is a synthetic diaminopyrimidine derivative that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR) [, , , ]. It belongs to the class of antibiotics known as diaminopyrimidines, similar to trimethoprim (TMP) [, , , , , , ]. Iclaprim is notable for its potent, extended-spectrum in vitro activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) [, , , , , , , ]. It demonstrates significantly greater potency compared to trimethoprim against various Gram-positive and Gram-negative pathogens [, , ]. Its potential clinical utility lies in treating severe bacterial infections, particularly those caused by drug-resistant Gram-positive pathogens [, , , ].
Iclaprim falls under the category of antibiotics, specifically within the class of dihydropyrimidines. It is designed to target bacterial DHFR, making it a potent agent against various resistant bacterial strains. Its development was guided by structural optimization techniques, including X-ray crystallography, to enhance its binding affinity to the enzyme .
The synthesis of iclaprim involves several key steps that begin with trimethoprim as a precursor. The process includes:
Iclaprim's molecular structure can be characterized as follows:
The structural optimization allows iclaprim to bind effectively to both wild-type and resistant forms of DHFR, improving its antibacterial efficacy .
Iclaprim undergoes several relevant chemical reactions:
The mechanism of action for iclaprim involves:
The compound demonstrates nanomolar affinity for resistant enzymes, which significantly enhances its therapeutic potential against resistant bacterial strains.
Iclaprim possesses several notable physical and chemical properties:
Pharmacokinetic studies reveal that iclaprim achieves high concentrations in tissues relevant to infection sites, such as skin and lungs .
Iclaprim has several important applications:
Iclaprim (C₁₉H₂₂N₄O₃) is a novel diaminopyrimidine derivative that functions as a potent, selective inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. Unlike classical antifolates, iclaprim features a tricyclic structure comprising a 2,4-diaminopyrimidine ring linked to a dimethoxy-chromenylmethyl group via a cyclopropyl spacer. This unique architecture allows it to bind within the NADPH-dihydrofolate binding pocket of DHFR with high affinity. X-ray crystallographic studies reveal that iclaprim forms hydrophobic contacts with residues in the substrate-binding site (e.g., Phe92, Leu20, and Ile94 in Staphylococcus aureus DHFR), displacing the natural substrate dihydrofolate (DHF) [1] [6] [8]. The cyclopropyl and chromenyl groups enhance van der Waals interactions with a hydrophobic sub-pocket, while the diamino groups form hydrogen bonds with conserved catalytic residues (Asp27 and Thr113). This binding mode sterically obstructs DHF reduction to tetrahydrofolate (THF), halting nucleotide synthesis and bacterial replication [1] [8].
Table 1: Key Structural Features of Iclaprim Enabling DHFR Inhibition
Structural Element | Role in DHFR Binding | Target Residues |
---|---|---|
2,4-Diaminopyrimidine core | Hydrogen bonding with catalytic site | Asp27, Thr113 (SaDHFR) |
Cyclopropyl linker | Hydrophobic stabilization in a sub-pocket | Leu20, Ile94 (SaDHFR) |
Dimethoxy-chromenyl group | Extended hydrophobic contacts; displacement of dihydrofolate | Phe92, Val6 (SaDHFR) |
Tricyclic conformation | Optimal fit within the NADPH-dihydrofolate pocket | --- |
Iclaprim exhibits superior enzymatic inhibition kinetics compared to trimethoprim (TMP), particularly against resistant bacterial strains. Biochemical assays demonstrate iclaprim’s lower inhibition constant (Kᵢ) against DHFR from S. aureus (0.005–0.015 µM) versus TMP (0.1–1.5 µM) [2] [4]. This 20–100-fold increase in potency stems from:
Table 2: Enzymatic Inhibition Kinetics of Iclaprim vs. Trimethoprim
Parameter | Iclaprim | Trimethoprim | Biological Implication |
---|---|---|---|
Kᵢ (Wild-type SaDHFR) | 0.005–0.015 µM | 0.1–1.5 µM | 20–100× greater target affinity for iclaprim |
Kᵢ (F98Y SaDHFR) | 0.02–0.05 µM | >50 µM | Iclaprim overcomes prevalent TMP resistance mutation |
MIC₉₀ (MRSA) | 0.06–0.5 µg/mL | 2–8 µg/mL | Enhanced in vitro potency against resistant isolates |
Trimethoprim resistance primarily arises from mutations in chromosomal dfrB (e.g., F98Y) or acquisition of plasmid-borne dfr genes (dfrA, dfrG, dfrK) encoding low-affinity DHFR isoforms [3] [8]. Iclaprim counters this via optimized hydrophobic interactions:
A cornerstone of iclaprim’s therapeutic potential is its >500-fold selectivity for bacterial DHFR over human isoforms. Biochemical profiling reveals:
Table 3: Selectivity Profile of Iclaprim for Bacterial vs. Mammalian DHFR
DHFR Source | IC₅₀ (µM) | Selectivity Index (vs. SaDHFR) | Key Structural Determinants |
---|---|---|---|
S. aureus (wild-type) | 0.005 | 1 (Reference) | Optimal fit in hydrophobic pocket |
E. coli | 0.012 | 2.4× | Conserved Leu28/Ile94 residues |
Human | 4.5–8.0 | >900× | Narrower active site; Arg31 steric clash |
Rat Hepatocytes | 6.2 | 1,240× | Reduced hydrophobic sub-pocket volume |
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